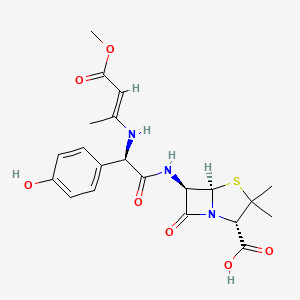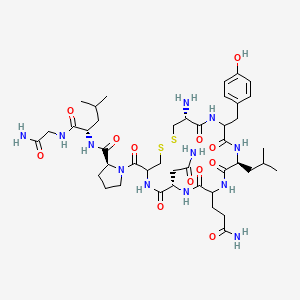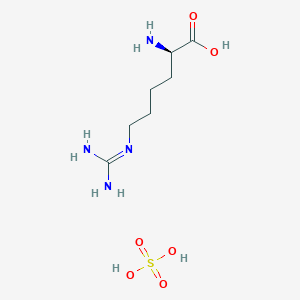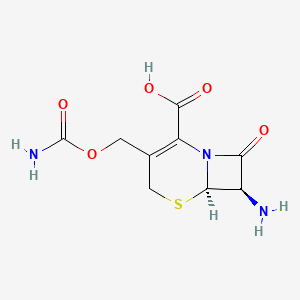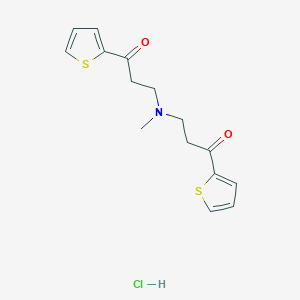
3,3'-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride is a chemical compound known for its role as an impurity in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization . The compound has a molecular formula of C15H18NO2S2Cl and a molecular weight of 343.89 g/mol .
准备方法
The synthesis of 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride involves the reaction of 1-(2-thienyl)-1-propanone with methylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反应分析
3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in pharmaceutical compounds and its potential effects on drug efficacy and safety.
作用机制
The mechanism of action of 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride involves its interaction with specific molecular targets and pathways. As an impurity in Duloxetine, it may affect the drug’s pharmacokinetics and pharmacodynamics. The compound’s molecular structure allows it to interact with various enzymes and receptors, potentially influencing their activity and leading to specific biological effects .
相似化合物的比较
3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride can be compared with other similar compounds, such as:
3,3’-(Methylimino)bis(1-phenyl-1-propanone): Similar in structure but with phenyl groups instead of thienyl groups.
Duloxetine: The parent compound from which 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride is an impurity
The uniqueness of 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride lies in its specific structure and its role as an impurity in Duloxetine, which can influence the drug’s properties and effects .
属性
分子式 |
C15H18ClNO2S2 |
|---|---|
分子量 |
343.9 g/mol |
IUPAC 名称 |
3-[methyl-(3-oxo-3-thiophen-2-ylpropyl)amino]-1-thiophen-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C15H17NO2S2.ClH/c1-16(8-6-12(17)14-4-2-10-19-14)9-7-13(18)15-5-3-11-20-15;/h2-5,10-11H,6-9H2,1H3;1H |
InChI 键 |
IMRYQKYTXHHUHU-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC(=O)C1=CC=CS1)CCC(=O)C2=CC=CS2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
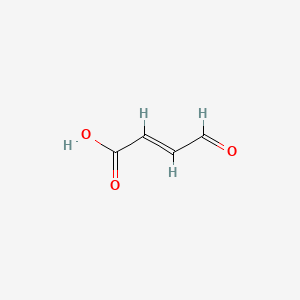
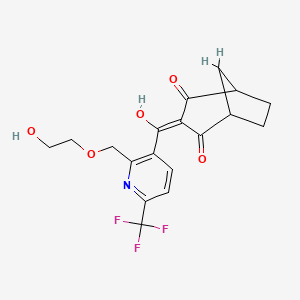
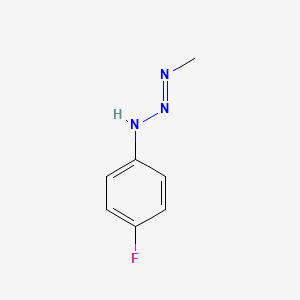

![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
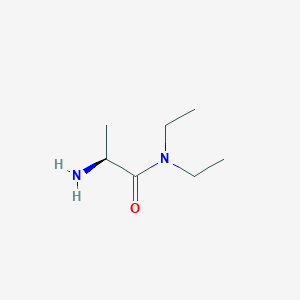
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)

